

# NBQX Disodium Salt: A Comprehensive Guide for Blocking Excitatory Postsynaptic Currents

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## Compound of Interest

Compound Name: NBQX disodium

Cat. No.: B014699

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## Application Note & Protocol

For researchers, scientists, and drug development professionals investigating excitatory neurotransmission, **NBQX disodium** salt is an indispensable tool. This potent and selective competitive antagonist of AMPA and kainate receptors offers a reliable method for isolating and studying neuronal circuit components and investigating the roles of glutamatergic signaling in health and disease. This document provides detailed application notes and protocols for the effective use of **NBQX disodium** salt in blocking excitatory postsynaptic currents (EPSCs).

## Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a highly selective antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] The disodium salt form of NBQX offers the significant advantage of high water solubility, making it ideal for a wide range of in vitro and in vivo experimental paradigms.[2] Its primary application lies in the pharmacological blockade of AMPA receptor-mediated fast excitatory synaptic transmission, allowing for the precise dissection of neural circuits and the study of synaptic plasticity.

## Mechanism of Action

NBQX functions as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[3] By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the channel, thereby inhibiting the influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) that

generate the excitatory postsynaptic current (EPSC). This action effectively silences the fast component of excitatory neurotransmission mediated by these receptors.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of NBQX, providing a quick reference for experimental design.

Parameter	Value	Receptor/System	Reference
IC <sub>50</sub> (AMPA Receptor)	0.15 µM	AMPA Receptor	[2]
~0.4 µM	AMPA-evoked inward currents (cultured mouse cortical neurones)	[4]	
28.2 ± 1.3 nM	Peak current responses (outside-out patches from cultured hippocampal neurones)	[5]	
63 nM	AMPA-activated currents (Xenopus oocytes with rat cortex mRNA)	[3]	
IC <sub>50</sub> (Kainate Receptor)	4.8 µM	Kainate Receptor	[2]
78 nM	Kainate-activated currents (Xenopus oocytes with rat cortex mRNA)	[3]	
IC <sub>50</sub> (Hippocampal Slices)	0.90 µM	Excitatory postsynaptic field potentials (CA1 region)	[3]
Effective Concentration	1-10 µM	For complete blockade of AMPA receptor-mediated EPSCs	[6]
250 nM	For partial blockade of EPSCs to study receptor saturation	[7]	

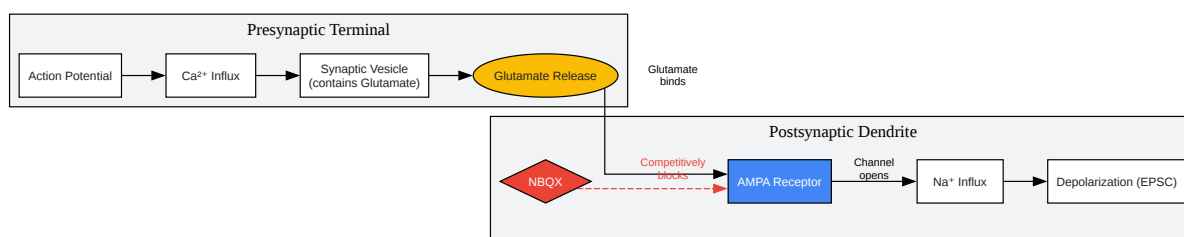
Solubility (Disodium  
Salt)

Up to 50 mM

In water

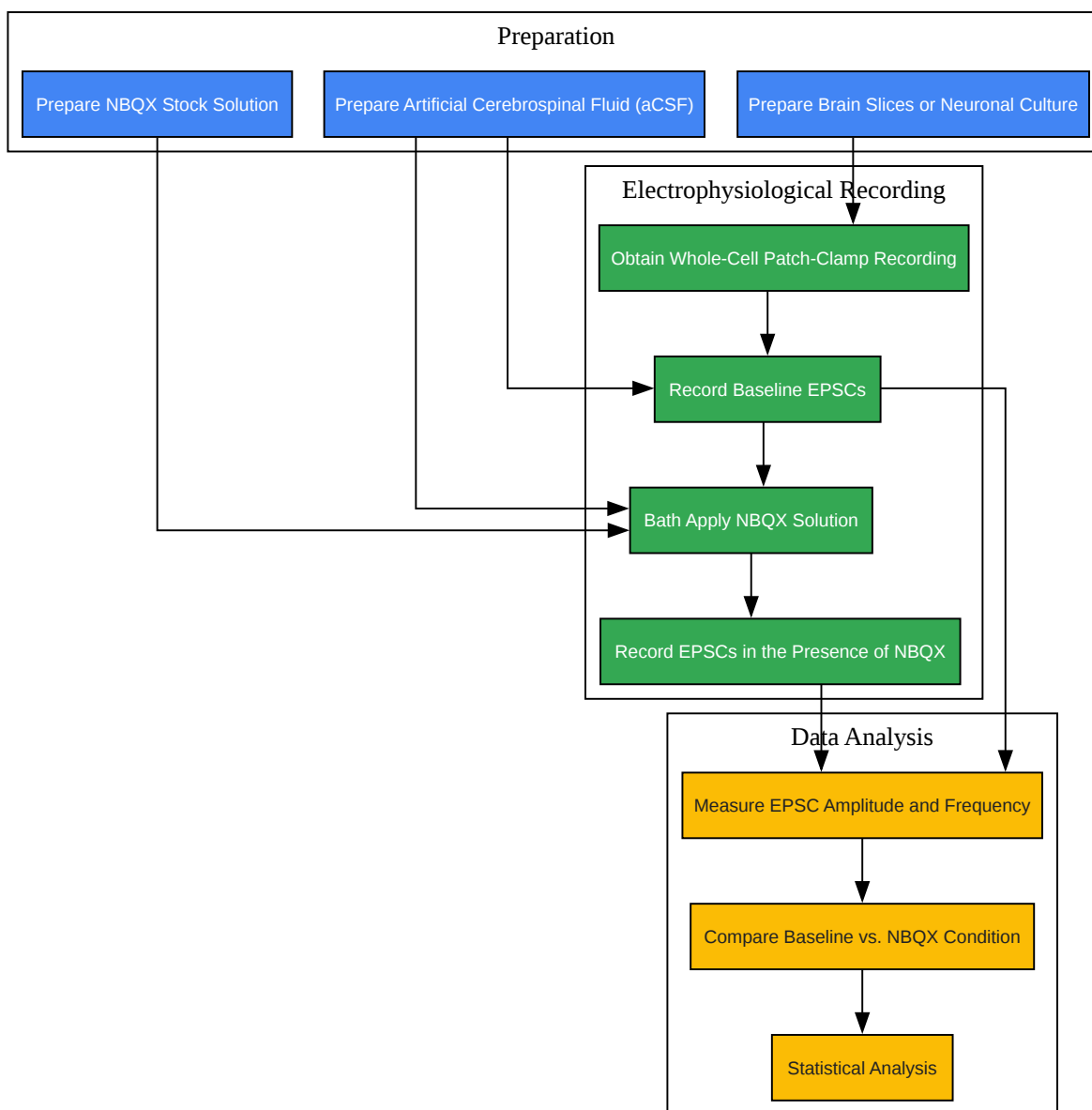
## Signaling Pathway and Experimental Workflow

To visualize the mechanism of NBQX action and the experimental workflow for its application, the following diagrams are provided.



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**Figure 1:** AMPA Receptor Signaling and NBQX Inhibition.



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**Figure 2:** Experimental workflow for studying EPSCs with NBQX.

## Experimental Protocols

### I. Preparation of NBQX Disodium Salt Stock Solution

Materials:

- **NBQX disodium** salt powder (M.Wt: 380.24)
- Nuclease-free water or desired buffer (e.g., aCSF)
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Calculate the required mass: To prepare a 10 mM stock solution, for example, weigh out 3.8024 mg of **NBQX disodium** salt for 1 mL of solvent.
- Dissolution: Add the appropriate volume of nuclease-free water or buffer to the weighed NBQX powder in a microcentrifuge tube.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The disodium salt form is readily soluble in aqueous solutions.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

### II. Protocol for Blocking Evoked and Spontaneous EPSCs in Brain Slices

This protocol is adapted from established methodologies for whole-cell voltage-clamp recordings.[6]

Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 25 D-glucose. Bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub> for at least 30

minutes before use.

- Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.
- NBQX Working Solution: Dilute the NBQX stock solution into aCSF to the desired final concentration (e.g., 10  $\mu$ M for complete blockade).

#### Experimental Procedure:

- Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the desired animal model using a vibratome in ice-cold, oxygenated aCSF.
- Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
- Whole-Cell Patch-Clamp Recording:
  - Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
  - Visualize neurons using a microscope with DIC optics.
  - Establish a whole-cell voltage-clamp configuration on the target neuron.
  - Hold the neuron at a membrane potential of -70 mV to -60 mV to record inward EPSCs and minimize contamination from GABAergic currents.[6]
- Baseline EPSC Recording:
  - Evoked EPSCs (eEPSCs): Place a stimulating electrode (e.g., in layer II/III for cortical recordings) and deliver a single square pulse (e.g., 150  $\mu$ s) every 10 seconds to evoke synaptic responses.[6] Record a stable baseline of eEPSCs for at least 5-10 minutes.
  - Spontaneous EPSCs (sEPSCs): Record spontaneous synaptic activity for a defined period (e.g., 10 seconds) without electrical stimulation.[6]

- Application of NBQX:
  - Switch the perfusion to the aCSF containing the desired concentration of NBQX.
  - Continuously record eEPSCs and/or sEPSCs during the application of NBQX until the response is completely blocked or reaches a new steady state.[6] This typically takes a few minutes depending on the perfusion system.
- Washout (Optional): To test for reversibility, switch the perfusion back to the control aCSF and monitor the recovery of the EPSCs.
- Data Acquisition and Analysis:
  - Acquire data using appropriate software (e.g., pCLAMP, AxoGraph).
  - Analyze the amplitude and frequency of EPSCs before and after NBQX application using software such as Clampfit or Mini Analysis.
  - Perform statistical tests to determine the significance of the NBQX-induced block.

## Concluding Remarks

**NBQX disodium** salt is a powerful and reliable pharmacological agent for the blockade of AMPA and kainate receptor-mediated excitatory postsynaptic currents. Its high selectivity and water solubility make it a valuable tool for a wide array of neurophysiological experiments. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively utilize NBQX to advance our understanding of excitatory neurotransmission and its role in brain function and disease.

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